(S)-Ofloxacin-d3

Description

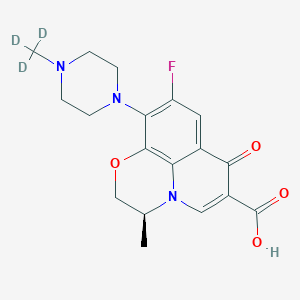

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H20FN3O4 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i2D3 |

InChI Key |

GSDSWSVVBLHKDQ-XBKOTWQMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Ofloxacin-d3: A Technical Guide for Researchers

(S)-Ofloxacin-d3 , the deuterated form of the potent fluoroquinolone antibiotic Levofloxacin, serves as a critical tool in modern analytical and clinical research. Its primary application lies in its use as an internal standard for the highly sensitive and specific quantification of Levofloxacin in complex biological matrices. This guide provides an in-depth overview of its research applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Core Applications in Research

The principal utility of this compound stems from its isotopic labeling. The three deuterium atoms impart a 3-dalton mass shift from the parent molecule, (S)-Ofloxacin (Levofloxacin), without significantly altering its chemical and physical properties. This key characteristic makes it an ideal internal standard for mass spectrometry-based analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In research settings, this compound is indispensable for:

-

Pharmacokinetic (PK) and Bioequivalence Studies: Accurate determination of drug concentration over time is the cornerstone of PK studies. This compound is added to biological samples (e.g., plasma, serum, urine) at a known concentration at the beginning of the sample preparation process. It co-elutes with the non-labeled Levofloxacin during chromatography and is detected by the mass spectrometer. By comparing the signal intensity of Levofloxacin to that of the known concentration of this compound, analysts can correct for any sample loss during extraction and variability in instrument response, leading to highly accurate and precise quantification of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Therapeutic Drug Monitoring (TDM): For potent antibiotics like Levofloxacin, maintaining an optimal therapeutic window is crucial to ensure efficacy while minimizing toxicity. TDM involves measuring the concentration of the drug in a patient's bloodstream to tailor the dosage. The use of this compound as an internal standard in LC-MS/MS assays for TDM ensures the reliability of the measured Levofloxacin concentrations, enabling clinicians to make informed decisions about dosage adjustments.

-

Drug Metabolism Studies: Isotope-labeled compounds are valuable tools for tracing the metabolic fate of a drug. While not its primary use, this compound can be employed in studies to differentiate the parent drug from its metabolites and to understand the metabolic pathways of Levofloxacin.

Quantitative Data from Method Validation Studies

The following tables summarize key quantitative parameters from published LC-MS/MS methods that have utilized a deuterated form of Levofloxacin (such as this compound or Levofloxacin-d8) as an internal standard for the analysis of Levofloxacin in human plasma or serum. These data highlight the performance characteristics of such methods.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Levofloxacin

| Biological Matrix | Linearity Range (mg/L) | Lower Limit of Quantification (LLOQ) (mg/L) | Correlation Coefficient (r²) |

| Human Serum | 0.10 - 5.00 | 0.10 | 0.999 |

| Human Plasma | 0.4 - 40 | Not Specified | > 0.993 |

| Human Plasma | 0.1 - 10.0 | 0.1 | > 0.99 |

Table 2: Accuracy and Precision of LC-MS/MS Methods for Levofloxacin

| Biological Matrix | Quality Control Concentrations (mg/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (Bias %) |

| Human Serum | 0.10, 0.50, 2.02, 4.03 | < 15% | < 15% | Within ±15% |

| Human Plasma | LLOQ, Low, Medium, High | < 11.4% | < 11.4% | -5.8% to 14.6% |

| Human Plasma | 0.1, 0.3, 3.0, 8.0 | < 11% | Not Specified | < 4.7% |

Table 3: Recovery and Matrix Effect in LC-MS/MS Methods for Levofloxacin

| Biological Matrix | Analyte | Recovery (%) | Matrix Effect (%) |

| Human Plasma | Levofloxacin | 91.4 - 109.7 | 95.7 - 112.5 |

| Human Plasma | Levofloxacin | 95.2 - 104.5 | Not Specified |

Experimental Protocols

The following sections provide a generalized, yet detailed, methodology for the quantification of (S)-Ofloxacin (Levofloxacin) in human plasma using this compound as an internal standard, based on common practices in the cited literature.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like Levofloxacin from biological matrices.

-

Aliquoting: Transfer a small, precise volume of human plasma (e.g., 100 µL) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of a stock solution of this compound (at a known concentration) to each plasma sample.

-

Precipitation: Add a precipitating agent, typically acetonitrile or methanol (often in a 2:1 or 3:1 ratio to the plasma volume).

-

Vortexing: Vortex the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure complete protein precipitation and mixing.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new tube or vial for LC-MS/MS analysis.

-

Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to concentrate the sample and improve compatibility with the chromatographic system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Liquid Chromatography Conditions:

-

Column: A reversed-phase C18 column is commonly used (e.g., Zorbax SB-C18, Atlantis T3).

-

Mobile Phase: A gradient elution is typically employed, consisting of two solvents:

-

Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

-

Solvent B: An organic solvent, usually acetonitrile, also with an acidic modifier.

-

-

Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.

-

Column Temperature: The column is often heated (e.g., 30-50 °C) to ensure reproducible retention times.

-

Injection Volume: A small volume of the prepared sample (e.g., 1-10 µL) is injected onto the column.

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for fluoroquinolones.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

MRM Transition for (S)-Ofloxacin (Levofloxacin): m/z 362.2 → 318.2

-

MRM Transition for a deuterated internal standard (e.g., Levofloxacin-d8): m/z 370.2 → 326.2 (Note: The exact transition for this compound would be m/z 365.2 → [product ion]).

-

-

Instrument Parameters: Other parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy are optimized for the specific instrument and analytes to achieve maximum signal intensity.

Visualizations

Signaling Pathway: Mechanism of Action of (S)-Ofloxacin

The primary antibacterial action of (S)-Ofloxacin involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination.

Experimental Workflow: Use of this compound as an Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of (S)-Ofloxacin (Levofloxacin) in a biological sample using this compound as an internal standard.

Certificate of Analysis: (S)-Ofloxacin-d3 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for the stable isotope-labeled internal standard, (S)-Ofloxacin-d3. This compound is the deuterated form of Levofloxacin, the pharmacologically active S-(-)-enantiomer of Ofloxacin. It is a critical tool in quantitative bioanalytical studies, particularly in pharmacokinetic and metabolism studies, where it is used as an internal standard for LC-MS assays.

This document details the analytical methodologies used to confirm the identity, purity, and stability of this compound, providing researchers with the necessary information to confidently utilize this standard in their studies.

Product Information

| Parameter | Specification |

| Product Name | This compound (N-methyl-d3) |

| Synonyms | (S)-(-)-9-Fluoro-2,3-dihydro-3-methyl-10-[4-(methyl-d3)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |

| Chemical Formula | C₁₈H₁₇D₃FN₃O₄ |

| Molecular Weight | 364.39 g/mol |

| CAS Number | 2208780-63-4 (d3 labeled) |

| Unlabeled CAS | 100986-85-4 (Levofloxacin) |

| Appearance | Off-white to pale yellow crystalline powder |

| Storage | Store at 2-8°C, protect from light |

| Intended Use | For research use only. Not for human or veterinary use. Primarily used as an internal standard in mass spectrometry-based quantitative analysis. |

Analytical Data Summary

The following tables summarize the quantitative results from the analysis of a representative batch of this compound.

Table 2.1: Identity Confirmation

| Test | Method | Result | Specification |

| ¹H NMR Spectroscopy | NMR | Conforms to structure | Conforms to structure |

| Mass Spectrometry (ESI+) | LC-MS | 365.18 m/z | [M+H]⁺ = 365.18 ± 0.2 |

Table 2.2: Purity Analysis

| Test | Method | Result | Specification |

| Chemical Purity | HPLC (UV) | 99.8% | ≥ 98.0% |

| Isotopic Purity | LC-HRMS | 99.6 atom % D | ≥ 98.0 atom % D |

| Isotopic Distribution | LC-HRMS | d3: 99.6%d2: 0.3%d1: 0.1%d0: <0.1% | d0 ≤ 0.5% |

| Enantiomeric Purity | Chiral HPLC | 99.9% (S)-form | ≥ 99.0% (S)-form |

Table 2.3: Physicochemical Properties

| Test | Method | Result | Specification |

| Melting Point | Capillary Method | 252-255 °C (decomposes) | Report Result |

| Loss on Drying | TGA | 0.15% | ≤ 1.0% |

| Residual Solvents | GC-HS | Methanol: 50 ppm | Meets USP <467> limits |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

-

Principle: Reversed-phase HPLC with UV detection is used to separate this compound from any non-labeled or other chemical impurities.

-

Instrumentation:

-

HPLC System: Standard system with a quaternary pump, autosampler, and UV-Vis detector.

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Detector Wavelength: 294 nm.

-

-

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Sample Diluent: Mobile Phase A:B (80:20 v/v).

-

-

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound standard in the diluent to a final concentration of 0.5 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Gradient Program:

Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 35 | 20 |

-

-

Data Analysis: Calculate the chemical purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

-

Isotopic Purity by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

-

Principle: LC-HRMS is used to determine the isotopic enrichment of deuterium in the molecule. The high resolution allows for the separation and quantification of the different isotopologues (d0, d1, d2, d3).

-

Instrumentation:

-

LC System: UPLC or HPLC system.

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 µg/mL) in 50:50 Acetonitrile:Water.

-

LC Conditions: A short chromatographic run is used to introduce the sample into the mass spectrometer.

-

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 100-500.

-

Data Acquisition: Profile mode.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0: 362.15, d1: 363.16, d2: 364.16, d3: 365.17).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity (atom % D) and distribution based on the relative peak areas.

-

-

Enantiomeric Purity by Chiral HPLC

-

Principle: Direct chiral separation on a chiral stationary phase (CSP) is used to resolve the (S)-enantiomer (Levofloxacin) from the (R)-enantiomer.

-

Instrumentation:

-

HPLC System: Standard system with UV-Vis detector.

-

Column: Chiral Stationary Phase (e.g., polysaccharide-based, such as Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

-

-

Reagents:

-

Mobile Phase: Hexane:Ethanol:Methanol:Acetic Acid:Diethylamine (70:20:10:0.45:0.05 v/v/v/v/v).

-

-

Procedure:

-

Sample Preparation: Prepare a solution of this compound at 0.2 mg/mL in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 294 nm.

-

Column Temperature: 25 °C.

-

Injection Volume: 20 µL.

-

-

Data Analysis: Identify the peaks for the (S) and (R) enantiomers based on retention times (the (R)-enantiomer typically elutes first). Calculate the enantiomeric purity by expressing the peak area of the (S)-enantiomer as a percentage of the total area of both enantiomeric peaks.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H NMR spectroscopy confirms the chemical structure of the molecule. The absence of a signal for the N-methyl protons and the presence of other characteristic signals confirms the identity and deuteration site.

-

Instrumentation:

-

NMR Spectrometer: 400 MHz or higher.

-

-

Procedure:

-

Sample Preparation: Dissolve ~5 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

Data Analysis: Compare the obtained spectrum with the known spectrum of unlabeled Levofloxacin. The key confirmation is the significant reduction or absence of the singlet corresponding to the N-CH₃ protons (typically around 2.3-2.5 ppm), confirming the d3-labeling at this position. All other proton signals should be present and consistent with the structure.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to this compound.

Caption: Analytical workflow for the quality control and release of this compound.

Caption: Mechanism of action pathway for Ofloxacin in bacterial cells.

A Technical Guide to the Synthesis and Purification of (S)-Ofloxacin-d3

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthesis and purification of (S)-Ofloxacin-d3, the deuterated form of Levofloxacin. (S)-Ofloxacin is the therapeutically active enantiomer of Ofloxacin, exhibiting significantly greater antibacterial potency than its (R)-counterpart[1][2]. The incorporation of a deuterium label (d3) at the N-methyl group of the piperazine ring makes it an ideal internal standard for pharmacokinetic and metabolic studies requiring mass spectrometry-based quantification[3]. This guide details a practical synthetic route, robust purification protocols using chiral high-performance liquid chromatography (HPLC), and summarizes key analytical data.

Synthetic Pathway Overview

The synthesis of this compound is adapted from established, efficient routes for the stereoselective synthesis of (S)-Ofloxacin (Levofloxacin)[2][4]. The key steps involve the construction of the chiral tricyclic benzoxazine core, followed by the introduction of the deuterated N-(methyl-d3)-piperazine side chain. An efficient and practical approach begins with the regioselective nucleophilic substitution of 2,3,4-trifluoronitrobenzene with a chiral building block, (S)-glycerol acetonide, to establish the required stereocenter[2]. The deuterated label is incorporated in the final step to maximize isotopic purity and overall yield.

Experimental Protocols

Synthesis of this compound

This protocol is a composite based on established methodologies for ofloxacin synthesis[4][5].

Step 1: Synthesis of (S)-7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazine

-

React 2,3,4-trifluoronitrobenzene with (S)-glycerol acetonide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like DMF. This reaction proceeds via a regioselective nucleophilic aromatic substitution.

-

The resulting nitroaromatic intermediate is then subjected to reductive cyclization. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney Nickel in an ethanol solvent. This step reduces the nitro group to an amine, which subsequently displaces the adjacent fluorine atom to form the benzoxazine ring.

-

The intermediate from this step is hydrolyzed to yield the target benzoxazine.

Step 2: Synthesis of the Tricyclic Carboxylic Acid Core

-

The chiral benzoxazine intermediate is condensed with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed by heating the reactants, which results in the formation of a malonic derivative[5].

-

The resulting derivative is cyclized to form the tricyclic quinolone system. This can be achieved by heating in the presence of a dehydrating agent like polyphosphoric acid or by using a mixture of concentrated sulfuric acid and acetic anhydride[4].

-

The resulting ethyl ester of the carboxylic acid is hydrolyzed to the free acid, typically by refluxing with hydrochloric acid in acetic acid[5]. This yields (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.

Step 3: Introduction of the N-(methyl-d3)-piperazine Side Chain

-

The tricyclic carboxylic acid core is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

N-(methyl-d3)-piperazine is added to the solution. The reaction mixture is heated (e.g., to 110 °C) to facilitate the nucleophilic substitution of the fluorine atom at the C-10 position[5].

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water.

-

The solid is collected by filtration, washed, and dried to yield crude this compound.

Purification Protocol

Purification is critical to isolate the desired (S)-enantiomer from any potential racemic impurities and other byproducts. Chiral ligand-exchange HPLC is a highly effective method[6][7][8].

Protocol: Chiral Ligand-Exchange HPLC

-

System Preparation: Utilize a standard HPLC system equipped with a UV detector and a conventional C18 column.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a methanol-water mixture. Add a chiral selector and a metal salt to the aqueous portion. A typical composition is 5 mmol/L copper sulfate and 10 mmol/L L-isoleucine in water, mixed with methanol[6]. The optimal ratio of methanol to water (e.g., 20:80 v/v) should be determined to balance resolution and retention time[7][8].

-

Sample Preparation: Dissolve the crude this compound in a suitable solvent, ideally the mobile phase, to a known concentration.

-

Chromatographic Separation:

-

Equilibrate the C18 column with the prepared mobile phase at a controlled flow rate (e.g., 0.5 mL/min) and temperature (e.g., 25 °C)[7]. Lower temperatures can be beneficial for enantioseparation[6].

-

Inject the sample onto the column.

-

Monitor the elution profile using a UV detector at the appropriate wavelength for Ofloxacin (typically around 290-300 nm).

-

-

Fraction Collection: Collect the fraction corresponding to the (S)-enantiomer peak, which should be well-resolved from the (R)-enantiomer peak.

-

Product Isolation: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

Data Presentation

Quantitative Data Summary

The following tables summarize typical quantitative data derived from the literature for the synthesis and purification of Ofloxacin enantiomers.

| Reaction Step | Description | Reported Yield | Reference |

| Synthesis | Overall yield for a 10-step synthesis of (S)-Ofloxacin. | ≥45% | [2] |

| Synthesis | Yield for the condensation and cyclization steps to form the tricyclic core. | 75% | [4] |

| Synthesis | Yield for the final substitution reaction with N-methylpiperazine. | 85% | [4] |

| Synthesis | Overall yield for a modified route starting from 2,3,4-trifluoronitrobenzene. | 57% | [4] |

| Purification | Enantiomeric excess (ee) achieved via diastereomeric cocrystallization. | 61.82% | [9] |

| Parameter | Condition | Reference |

| Chromatography Type | Chiral Ligand-Exchange HPLC | [6][7] |

| Stationary Phase | Conventional C18 Column | [6][7] |

| Mobile Phase | Methanol/Water (20:80, v/v) containing 4.0 mmol/L amino acid ionic liquid and 3.0 mmol/L copper sulfate. | [7][8] |

| Flow Rate | 0.5 mL/min | [7][8] |

| Temperature | 25 °C | [7] |

| Resolution (Rs) | Baseline separation (Rs = 1.63) achieved within 14 minutes. | [7] |

Analytical Characterization

The identity and purity of the final product are confirmed using standard analytical techniques.

| Analysis | Expected Result for this compound | Reference |

| Molecular Formula | C₁₈D₃H₁₇FN₃O₄ | [10] |

| Molecular Weight | 364.39 g/mol | [10] |

| Mass Spectrometry | ESI-MS ([M+H]⁺): Expected m/z of 365.17 (Shift of +3 compared to unlabeled Ofloxacin). | [11] |

| ¹H NMR | Spectrum should match that of (S)-Ofloxacin, with the notable absence of the singlet corresponding to the N-CH₃ protons (typically around 2.5 ppm). Aromatic and oxazine ring protons will be present in their expected regions. | [12][13] |

| Chiral Purity (ee) | >98% (as determined by chiral HPLC). | [3] |

Purification and Quality Control Workflow

The workflow for purifying the crude product and performing final quality control is essential to ensure the material is suitable for its intended use as an analytical standard.

Conclusion

The synthesis and purification of this compound can be accomplished through a stereoselective synthetic pathway followed by a robust chiral HPLC purification method. The described protocols, adapted from peer-reviewed literature, provide a reliable framework for producing this valuable isotopically labeled analytical standard. Careful execution of the synthesis and rigorous purification and analysis are paramount to achieving the high chemical and enantiomeric purity required for its application in sensitive bioanalytical assays.

References

- 1. Cellulose tris-(3,5-dimethyl phenyl carbamate) as a chiral stationary phase for enantiomeric determination of ofloxacin enantiomers and molecular docking study on the chiral separation mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Separation of Ofloxacin and Its Six Related Substances Enantiomers by Chiral Ligand-Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 10. (S)-(-)-Ofloxacin-d3 (N-methyl-d3) | LGC Standards [lgcstandards.com]

- 11. Ofloxacin, D- | C18H20FN3O4 | CID 452723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0015296) [hmdb.ca]

- 13. researchgate.net [researchgate.net]

Mass Shift of (S)-Ofloxacin-d3 vs. Unlabeled Ofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass shift between the isotopically labeled (S)-Ofloxacin-d3 and its unlabeled counterpart, ofloxacin. This information is critical for researchers employing this compound as an internal standard in quantitative bioanalytical assays, such as those utilizing liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Summary

The primary distinction between this compound and unlabeled ofloxacin lies in their molecular weights, a result of the incorporation of three deuterium atoms in the labeled compound. This deliberate mass difference is fundamental to its use as an internal standard, allowing for clear differentiation from the unlabeled analyte in a mass spectrometer.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift (Da) |

| Ofloxacin | C₁₈H₂₀FN₃O₄ | 361.37[1][2][3][4] | - |

| This compound | C₁₈H₁₇D₃FN₃O₄ | 364.39[5] | +3.02 |

The observed mass shift of +3.02 Da is consistent with the replacement of three protons (¹H) with three deuterons (²H) on the N-methyl group of the piperazinyl ring.

Experimental Protocol: Quantification by LC-MS/MS

The following is a representative protocol for the simultaneous quantification of ofloxacin and this compound (as an internal standard) in a biological matrix, such as plasma. This method is based on common practices in the field of bioanalysis.

2.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of a working solution of this compound (the internal standard).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2.2. Liquid Chromatography Conditions

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

2.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ofloxacin: The precursor ion (Q1) would be the [M+H]⁺ ion, which is m/z 362. The product ion (Q3) would be a specific fragment, for example, m/z 261.[6]

-

This compound: The precursor ion (Q1) would be the deuterated [M+H]⁺ ion, which is m/z 365. The product ion (Q3) would be the corresponding deuterated fragment, for example, m/z 264.

-

-

Collision Energy and Other Parameters: These would be optimized for the specific instrument being used to achieve maximum signal intensity.

Visualizations

The following diagrams illustrate the logical workflow for the comparative analysis of ofloxacin and its deuterated analog.

Caption: Experimental workflow for the quantification of ofloxacin using this compound as an internal standard.

References

- 1. A UPLC-MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. la-press.org [la-press.org]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to (S)-Ofloxacin-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (S)-Ofloxacin-d3, a deuterated analog of Levofloxacin, for research purposes. It details commercially available sources, key technical specifications, and comprehensive experimental protocols for its use as an internal standard in analytical methodologies.

Introduction to this compound

(S)-Ofloxacin, also known as Levofloxacin, is the levorotatory and biologically active enantiomer of the racemic drug Ofloxacin, a fluoroquinolone antibiotic.[1] this compound is a stable isotope-labeled version of Levofloxacin, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a mass shift of +3 atomic mass units, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS).[2]

Its primary application in research is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Levofloxacin quantification in complex biological matrices like plasma and serum.[2][3] The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and analysis, including extraction inconsistencies, matrix effects, and instrument response fluctuations.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound for research use. The products are typically available as a neat solid (powder). It is crucial for researchers to obtain a certificate of analysis (CoA) from the supplier to confirm the specific purity and isotopic enrichment of the batch being used.

Below is a summary of commercially available this compound from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Formats |

| MedChemExpress | This compound | 2208780-63-4 | C₁₈H₁₇D₃FN₃O₄ | 364.39 | 98.0% | Powder |

| LGC Standards (incorporating TRC) | (S)-(-)-Ofloxacin-d3 (N-methyl-d3) | 2208780-63-4 | C₁₈D₃H₁₇FN₃O₄ | 364.386 | 99 atom % D, min 98% Chemical Purity | Neat Solid |

Note: Product specifications are subject to change and may vary by batch. Always refer to the supplier's most current data sheet and certificate of analysis.

Experimental Protocol: Quantification of Levofloxacin in Human Plasma via UPLC-MS/MS

The following protocol is a synthesized methodology based on established and validated bioanalytical methods for the determination of Levofloxacin in human plasma, utilizing this compound as an internal standard.[2][4][5]

Materials and Reagents

-

Analytes: Levofloxacin, this compound (Internal Standard, IS)

-

Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (reagent grade), Ultrapure Water

-

Biological Matrix: Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Equipment:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

-

Analytical column (e.g., C18, PFP)

-

Microcentrifuge

-

Vortex mixer

-

Calibrated pipettes

-

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Levofloxacin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Levofloxacin by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike plasma for the calibration curve.

-

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound primary stock solution with methanol or a precipitation solvent to achieve the desired final concentration for spiking into samples. The optimal concentration should be determined during method development.

-

Sample Preparation (Protein Precipitation)

This is a common and rapid method for extracting Levofloxacin from plasma.[4][6]

-

Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 150 µL of the IS working solution (prepared in acetonitrile or a methanol/acetonitrile mixture) to each tube. The precipitating solvent volume is typically 3 to 4 times the plasma volume.[4]

-

Vortex each tube vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean autosampler vial.

-

Inject an aliquot (e.g., 2-5 µL) of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

-

UPLC System:

-

Column: ACQUITY UPLC® BEH C18 (e.g., 2.1 × 100 mm, 1.7 µm) or equivalent.[5]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

-

Gradient Elution: A typical gradient might start at 10% B, ramp up to 90% B to elute the analyte, hold for a brief period, and then return to initial conditions for column re-equilibration. Total run time is typically short, around 2.5 to 6 minutes.[2][5]

-

Column Temperature: 40-45 °C.[5]

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Precursor Ion → Product Ion):

-

Levofloxacin: m/z 362.2 → 318.2 (quantifier), 362.2 → 261.1 (qualifier).

-

This compound (IS): m/z 365.2 → 321.2. (Note: Exact m/z values should be confirmed by direct infusion of the standards into the mass spectrometer. For Levofloxacin-d8, the transition would be m/z 370.1 → 326.1[5]).

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity for both the analyte and the internal standard.

-

Data Analysis and Quantification

-

Integrate the chromatographic peaks for both Levofloxacin and the this compound internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the Levofloxacin calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.

-

Determine the concentration of Levofloxacin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical study using this compound as an internal standard.

Caption: Bioanalytical workflow for Levofloxacin quantification using this compound.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of Levofloxacin in biological matrices. Its properties as a stable isotope-labeled internal standard make it indispensable for high-quality pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. By following validated protocols and sourcing high-purity material from reputable suppliers, researchers can ensure the reliability and reproducibility of their analytical data.

References

- 1. Rapid stereospecific high-performance liquid chromatographic determination of levofloxacin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetics of Levofloxacin in Multidrug- and Extensively Drug-Resistant Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Isotopic Purity Requirements for (S)-Ofloxacin-d3

This technical guide provides a comprehensive overview of the isotopic purity requirements for this compound, a deuterated analog of Levofloxacin. This compound is widely utilized as an internal standard in bioanalytical methods, particularly in pharmacokinetic and toxicokinetic studies, due to its chemical and physical similarities to the analyte of interest.[1] High isotopic purity is paramount to ensure the accuracy, precision, and reliability of quantitative data generated by mass spectrometry-based assays.[2]

This compound is the deuterium-labeled form of Levofloxacin, a synthetic fluoroquinolone antibacterial agent.[3] The introduction of deuterium atoms results in a molecule that is chemically almost identical to the unlabeled analyte but has a slightly higher mass, allowing for its differentiation in a mass spectrometer.[4] This co-eluting, mass-shifted internal standard compensates for variability during sample preparation, chromatography, and ionization.[5]

Isotopic Purity Specifications and Acceptance Criteria

While specific monographs for this compound are not prominently found in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), general guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation stress the importance of using well-characterized internal standards.[1][2] The isotopic purity of a deuterated internal standard is a critical parameter.

For most pharmaceutical and research applications, a high degree of isotopic enrichment is expected, typically above 95%.[6] The presence of significant amounts of the unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration in the sample.[1]

Table 1: Typical Isotopic Purity Specifications for this compound

| Parameter | Specification | Source |

| Isotopic Enrichment (Atom % D) | ≥ 99% | Commercial Supplier Data[7] |

| Chemical Purity | ≥ 98% | Commercial Supplier Data[7] |

| Unlabeled (d0) Impurity | Undetectable or at a level that does not interfere with the analysis of the unlabeled analyte. | General Guidance |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and the confirmation of the structural integrity of this compound are typically achieved using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a molecule with high accuracy.[10]

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[1] This stock solution is further diluted to an appropriate concentration for LC-MS analysis.[6]

-

Chromatographic Separation: The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer. A suitable reversed-phase column (e.g., C18) is used with a gradient elution of mobile phases such as 0.1% formic acid in water and acetonitrile.[11][12]

-

Mass Spectrometric Analysis: The mass spectrometer is operated in positive electrospray ionization (ESI) mode.[12] Full scan mass spectra are acquired over a relevant m/z range.[11] The high resolution of the instrument allows for the separation of the isotopic peaks.

-

Data Analysis: The isotopic distribution of the protonated molecule [M+H]+ is analyzed. The peak areas of the desired deuterated species (d3) and any undesired isotopic variants (d0, d1, d2) are integrated. The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all isotopic variants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and the overall structural integrity of the molecule.[8][9] Both ¹H NMR and ²H NMR can be employed.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the location of the labels.

-

²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, providing further confirmation of the labeling positions.[13]

-

Data Analysis: The integration of the remaining proton signals in the ¹H NMR spectrum can be used to estimate the isotopic enrichment.

Logical Framework for Isotopic Purity in Bioanalysis

The isotopic purity of this compound has a direct impact on the quality and reliability of bioanalytical data. The following diagram illustrates the logical relationships between isotopic purity and key validation parameters.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. (S)-(-)-Ofloxacin-d3 (N-methyl-d3) | LGC Standards [lgcstandards.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. almacgroup.com [almacgroup.com]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. crimsonpublishers.com [crimsonpublishers.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide on the Safety Profile of (S)-Ofloxacin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (S)-Ofloxacin-d3, a deuterated isotopologue of Levofloxacin. Given that this compound is primarily utilized as an internal standard or tracer in pharmacokinetic and metabolic studies, its toxicological profile is considered analogous to that of Levofloxacin. Therefore, this document focuses on the extensive safety and toxicology data available for Levofloxacin to infer the safety profile of its deuterated counterpart.

Chemical and Physical Properties

This compound is the S-enantiomer of Ofloxacin with deuterium substitution on the N-methyl group of the piperazinyl ring. Ofloxacin itself is a racemic mixture of the active S-enantiomer (Levofloxacin) and the less active R-enantiomer (Dextrofloxacin).[1]

Table 1: Physical and Chemical Properties of this compound and Levofloxacin

| Property | This compound | Levofloxacin |

| Chemical Name | (2R)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[2] | (-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid |

| Molecular Formula | C₁₈H₁₇D₃FN₃O₄[2] | C₁₈H₂₀FN₃O₄ |

| Molecular Weight | 364.4 g/mol [2] | 361.4 g/mol |

| CAS Number | 1346617-10-4[2] | 100986-85-4 |

| Appearance | Off-white to pale yellow crystalline powder[1] | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in aqueous solutions with pH between 2 and 5; sparingly to slightly soluble at pH 7.[1] | Soluble in aqueous solutions with pH between 2 and 5; sparingly to slightly soluble at pH 7. |

Toxicological Data

The toxicological data presented below are for Levofloxacin, which is the pharmacologically active and toxicologically relevant component of this compound.

Acute Toxicity

Table 2: Acute Toxicity of Levofloxacin

| Species | Route of Administration | LD₅₀ (mg/kg) |

| Mouse | Oral | 1803 |

| Rat | Oral | 1478 |

Subchronic Toxicity

Subchronic toxicity studies, typically conducted for 90 days, are designed to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Carcinogenicity

In a lifetime bioassay in rats, Levofloxacin did not show any carcinogenic potential when administered daily in the diet for two years at doses up to 100 mg/kg/day.[5] A study in mice also concluded that Levofloxacin is not photocarcinogenic.[6]

Genotoxicity

Levofloxacin has been evaluated for genotoxicity in a battery of in vitro and in vivo assays.

Table 3: Genotoxicity of Levofloxacin

| Assay | System | Result |

| Ames bacterial mutation assay | S. typhimurium and E. coli | Negative[5] |

| CHO/HGPRT forward mutation assay | Mammalian cells | Negative[5] |

| Mouse micronucleus test | In vivo | Negative[5] |

| Mouse dominant lethal test | In vivo | Negative[5] |

| Rat unscheduled DNA synthesis assay | In vivo | Negative[5] |

| Mouse sister chromatid exchange assay | In vivo | Negative[5] |

| In vitro chromosomal aberration (CHL cell line) | Mammalian cells | Positive[5] |

| In vitro sister chromatid exchange (CHL/IU cell line) | Mammalian cells | Positive[5] |

Reproductive and Developmental Toxicity

Table 4: Reproductive and Developmental Toxicity of Levofloxacin

| Study Type | Species | NOAEL (mg/kg/day) | Findings |

| Fertility and Early Embryonic Development | Rat | 360 | No adverse effects on fertility.[7] |

| Embryo-fetal Development | Rat | <810 | At 810 mg/kg, maternal toxicity, decreased fetal body weight, and increased fetal mortality were observed. No teratogenicity.[7] |

| Embryo-fetal Development | Rabbit | <50 | At 50 mg/kg, maternal toxicity was observed. No teratogenicity.[7] |

| Prenatal and Postnatal Development | Rat | 360 | No adverse effects on late fetal development, delivery, lactation, or offspring.[7] |

Experimental Protocols

Detailed experimental protocols for toxicological studies are often proprietary. However, the methodologies generally follow established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Subchronic Oral Toxicity Study (Following OECD Guideline 408)

A subchronic oral toxicity study for a substance like Levofloxacin would typically involve the following steps:

-

Animal Selection: Healthy young adult rodents (e.g., Sprague-Dawley rats), approximately 8-10 weeks old, are used. A sufficient number of animals (e.g., 20 per sex per group) are assigned to different dose groups.

-

Dose Groups: At least three dose levels (low, mid, and high) and a control group (vehicle only) are used. Doses are selected based on results from acute toxicity and dose-ranging studies.

-

Administration: The test substance is administered orally (e.g., by gavage) daily for 90 consecutive days.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

-

Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

General Protocol for In Vitro Chromosomal Aberration Test (Following OECD Guideline 473)

-

Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Lung - CHL) is cultured.

-

Treatment: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).

-

Harvest and Staining: After treatment, cells are harvested, treated with a metaphase-arresting agent, fixed, and stained.

-

Analysis: Metaphase cells are examined microscopically for chromosomal aberrations.

Signaling Pathways and Mechanisms of Toxicity

Mechanism of Action (Antibacterial)

The primary mechanism of action of Levofloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination in bacteria.[3] This leads to bacterial cell death.

Mechanism of Antibacterial Action of Levofloxacin.

Mechanism of Fluoroquinolone-Induced Tendinopathy

The exact mechanism of fluoroquinolone-induced tendinopathy is not fully understood but is thought to involve several pathways. One proposed mechanism involves the chelation of metal ions by fluoroquinolones, which can disrupt collagen synthesis and promote its degradation.[3] Another theory suggests a cytotoxic effect on tenocytes.

Proposed Mechanism of Fluoroquinolone-Induced Tendinopathy.

Mechanism of Levofloxacin-Induced Phototoxicity

Levofloxacin can cause photosensitivity. Upon exposure to UVA radiation, the drug can generate reactive oxygen species (ROS), such as superoxide anions, which can lead to cellular damage, including lipid peroxidation and protein damage, primarily affecting the cell membrane.[8][9]

Mechanism of Levofloxacin-Induced Phototoxicity.

Conclusion

This compound, as a deuterated analog of Levofloxacin used in research settings, is expected to have a safety profile that is qualitatively and quantitatively similar to Levofloxacin. The available data on Levofloxacin indicate a well-characterized safety profile with low acute toxicity. The primary toxicological concerns are related to tendinopathy, phototoxicity, and potential for CNS effects, which are class effects for fluoroquinolones. The genotoxicity profile is largely negative, with some positive findings in in vitro chromosomal aberration assays at high concentrations. Carcinogenicity studies in rodents were negative. Reproductive and developmental studies did not show teratogenic effects, although fetal toxicity was observed at maternally toxic doses. Researchers and drug development professionals should handle this compound with the same precautions as Levofloxacin, particularly concerning exposure to light and in preclinical models that may be susceptible to fluoroquinolone-related toxicities.

References

- 1. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Ofloxacin-d3 | C18H20FN3O4 | CID 71751296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlsibicky.wordpress.com [carlsibicky.wordpress.com]

- 4. mdpi.com [mdpi.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Reproductive toxicity of the new quinolone antibacterial agent levofloxacin in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photophysical and phototoxic properties of the antibacterial fluoroquinolones levofloxacin and moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Solubility Profile of (S)-Ofloxacin-d3 and Related Compounds

An In-Depth Technical Guide to the Solubility of (S)-Ofloxacin-d3

For researchers, scientists, and professionals in drug development, understanding the solubility of isotopically labeled compounds like this compound is critical for the accurate design and execution of pharmacokinetic and metabolic studies. This compound, the deuterated form of Levofloxacin, serves as an internal standard in quantitative analyses by methods such as LC-MS.[1] Its solubility characteristics directly influence the preparation of stock solutions, calibration standards, and dosing formulations. This guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and a workflow diagram for clarity.

Direct quantitative solubility data for this compound is not extensively published. However, the deuteration at the N-methyl group is not expected to significantly alter its physicochemical properties compared to its non-deuterated counterpart, (S)-Ofloxacin (Levofloxacin). Therefore, solubility data for Levofloxacin and the racemate Ofloxacin are included as valuable references.

The following table summarizes the available solubility data. It is crucial to note that solubility can be affected by factors such as temperature, pH, and the physical form of the solute (e.g., crystalline vs. amorphous).

| Compound | Solvent | Solubility | Concentration (mM) | Notes |

| This compound | DMSO | 10 mg/mL | 27.44 mM | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[1] |

| Water | ≥ 5 mg/mL | ≥ 13.72 mM | Saturation point was not determined.[1] | |

| (R)-Ofloxacin | DMSO | ~20 mg/mL | - | Data for the (R)-enantiomer.[2] |

| Dimethylformamide (DMF) | ~20 mg/mL | - | Data for the (R)-enantiomer.[2] | |

| Ethanol | ~1 mg/mL | - | Data for the (R)-enantiomer.[2] | |

| PBS (pH 7.2) | ~10 mg/mL | - | Data for the (R)-enantiomer.[2] | |

| Ofloxacin | Aqueous Solution (pH 7) | 4 mg/mL | - | Racemic mixture. Solubility is pH-dependent.[3] |

| Chloroform | - | - | Ofloxacin solubility is highest in chloroform and lowest in water.[4] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is most reliably determined using the shake-flask method, which is considered the gold standard.[5][6] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid phase.

Objective:

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound solid powder

-

Solvent of interest (e.g., Water, DMSO, Ethanol)

-

Sealed glass vials or flasks

-

Temperature-controlled orbital shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure that equilibrium is established between the dissolved and undissolved states.[5]

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled shaker or agitator.

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[5] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

To completely separate the solid from the liquid phase, centrifuge the vial at a high speed.[5]

-

Carefully withdraw the supernatant (the saturated solution) using a pipette.

-

Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent undissolved solid from artificially inflating the concentration measurement.[5]

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, most commonly HPLC.[5]

-

A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.[5]

-

-

Data Reporting:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[5]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.

Caption: Workflow for the shake-flask equilibrium solubility determination method.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ofloxacin in Human Plasma Using a Validated LC-MS/MS Method with (S)-Ofloxacin-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ofloxacin in human plasma. The method utilizes (S)-Ofloxacin-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and pharmacokinetic studies. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated according to established guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity over a clinically relevant concentration range.

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections.[1][2] Accurate and reliable measurement of ofloxacin concentrations in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring to optimize dosage regimens and ensure efficacy and safety.[3] LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high selectivity, sensitivity, and speed.[4][5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[7] This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of ofloxacin in human plasma.

Experimental

Materials and Reagents

-

Ofloxacin reference standard (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Reversed-phase C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, return to initial in 0.5 min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Total Run Time | 4.0 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Ofloxacin | 362.1 | 318.1 | 0.05 | 30 | 20 |

| Ofloxacin (Qualifier) | 362.1 | 261.1 | 0.05 | 30 | 35 |

| This compound (IS) | 365.1 | 321.1 | 0.05 | 30 | 20 |

Experimental Workflow

Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.

Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of ofloxacin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the ofloxacin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in acetonitrile.

-

Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the internal standard working solution (this compound in acetonitrile) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer 80 µL of the clear supernatant to a clean tube or a 96-well plate.

-

Add 80 µL of water (LC-MS grade) and mix well.

-

Inject 5 µL of the final mixture into the LC-MS/MS system.

Results and Discussion

Method Validation

The developed method was validated for linearity, precision, accuracy, and sensitivity.

Linearity: The calibration curve was linear over the concentration range of 5 to 5000 ng/mL for ofloxacin in human plasma. The coefficient of determination (r²) was consistently >0.995.

Table 4: Linearity of Ofloxacin in Human Plasma

| Analyte | Concentration Range (ng/mL) | Calibration Model | r² |

| Ofloxacin | 5 - 5000 | 1/x weighted | >0.995 |

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 5. The precision (%CV) was within 15% and the accuracy (%Bias) was within ±15% for all QC levels, which is within the acceptable limits of regulatory guidelines.

Table 5: Precision and Accuracy of Ofloxacin Quantification

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |

| Low | 15 | 6.8 | -4.2 | 8.5 | -2.7 |

| Medium | 250 | 4.5 | 2.1 | 5.9 | 3.4 |

| High | 4000 | 3.1 | 1.5 | 4.2 | 1.9 |

Sensitivity: The lower limit of quantification (LLOQ) was determined to be 5 ng/mL, with a signal-to-noise ratio of >10.

Logical Relationship of Method Components

Caption: Logical flow from sample components to the final quantitative result.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of ofloxacin in human plasma using this compound as an internal standard. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity, making it well-suited for high-throughput analysis in pharmacokinetic studies and therapeutic drug monitoring. The straightforward protein precipitation sample preparation protocol and the short chromatographic run time contribute to the efficiency of this method.

References

- 1. benchchem.com [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. An LC-MS/MS method for the determination of ofloxacin in 20 μl human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Note: Quantification of Ofloxacin in Human Urine using a Deuterated Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of ofloxacin in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, ofloxacin-d3, to ensure high accuracy and precision, correcting for matrix effects and variations during sample processing. The protocol outlines a simple "dilute-and-shoot" sample preparation, optimized chromatographic conditions, and specific mass spectrometric parameters for reliable therapeutic drug monitoring, pharmacokinetic studies, and clinical research.

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections. Monitoring its concentration in urine is crucial for understanding its excretion profile, ensuring therapeutic efficacy, and conducting pharmacokinetic assessments. The use of a stable isotope-labeled (deuterated) internal standard is the gold standard in quantitative mass spectrometry. Ofloxacin-d3 is an ideal internal standard as it co-elutes with the analyte and exhibits identical ionization behavior, while being distinguishable by its mass-to-charge ratio (m/z), thus providing the most accurate correction for any analytical variability. This method is designed for high-throughput clinical and research laboratories requiring a reliable and validated assay.

Experimental Protocols

Materials and Reagents

-

Analytes: Ofloxacin, Ofloxacin-d3 (Internal Standard, IS)

-

Solvents: LC-MS grade acetonitrile, methanol, and water

-

Additives: Formic acid (≥98%)

-

Control Matrix: Drug-free human urine

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve ofloxacin and ofloxacin-d3 in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the ofloxacin primary stock with a 50:50 mixture of methanol and water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the ofloxacin-d3 primary stock solution with methanol to a final concentration of 100 ng/mL.

-

-

Calibration Standards and Quality Controls (QCs):

-

Spike drug-free human urine with the appropriate ofloxacin working standards to prepare calibration standards at concentrations ranging from 10 to 5000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL) in the same manner.

-

Sample Preparation Protocol

A simple "dilute-and-shoot" method is employed for sample preparation:

-

Pipette 50 µL of each urine sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 450 µL of the internal standard working solution (100 ng/mL ofloxacin-d3 in methanol).

-

Vortex the mixture for 30 seconds to precipitate proteins and ensure homogeneity.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

System: UPLC or HPLC system capable of binary gradient elution.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Elution:

-

Start at 5% B, hold for 0.5 min.

-

Linearly increase to 95% B over 2.5 min.

-

Hold at 95% B for 1 min.

-

Return to 5% B over 0.1 min.

-

Re-equilibrate for 0.9 min.

-

Total Run Time: 5 minutes.

-

Mass Spectrometry Conditions

-

System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Gas Temperature: 350°C.

-

Gas Flow: 10 L/min.

-

Capillary Voltage: 4000 V.

The MRM transitions for ofloxacin and its deuterated internal standard are critical for selectivity and sensitivity.

Data Presentation

The quantitative performance of the method is summarized below. Data is typically generated by analyzing calibration standards and quality control samples in triplicate over several days to determine linearity, precision, and accuracy.

Table 1: Mass Spectrometry MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Ofloxacin | 362.2 | 318.1 (Quantifier) | 100 | 20 |

| 362.2 | 261.1 (Qualifier) | 100 | 35 | |

| Ofloxacin-d3 (IS) | 365.2 | 321.1 (Quantifier) | 100 | 20 |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Recovery) | 90% - 110% |

| Matrix Effect | Minimal, compensated by IS |

Visualization of Experimental Workflow

The logical flow from sample receipt to final data analysis is depicted in the following diagram.

Caption: Experimental workflow for ofloxacin analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of ofloxacin in human urine. The use of a deuterated internal standard, ofloxacin-d3, ensures the highest level of accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variability in sample processing. The simple "dilute-and-shoot" sample preparation protocol makes it suitable for high-throughput environments. This application note serves as a comprehensive guide for researchers and clinicians in the fields of pharmacology, drug development, and clinical diagnostics.

Application Notes and Protocols for Ofloxacin Analysis: A Guide to Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of ofloxacin in various matrices, including biological fluids, pharmaceutical formulations, and environmental samples. The following sections offer a comprehensive overview of common techniques, experimental details, and quantitative data to facilitate accurate and reproducible analysis.

Introduction to Ofloxacin Sample Preparation

Ofloxacin is a synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] Accurate determination of ofloxacin concentrations in different samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, quality control of pharmaceutical products, and environmental monitoring.[3][4][5] Sample preparation is a critical step that aims to isolate ofloxacin from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5][6]

Commonly employed sample preparation techniques for ofloxacin analysis include:

-

Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological samples.[3][7][8]

-

Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquid phases.[9][10][11]

-

Solid-Phase Extraction (SPE): A versatile and selective method that uses a solid sorbent to isolate and concentrate analytes from a liquid sample.[12][13][14]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup steps, primarily used for multi-residue analysis in food and environmental samples.[15][16][17][18]

The choice of method depends on the sample matrix, the required sensitivity, the available equipment, and the desired sample throughput.

Sample Preparation Protocols and Quantitative Data

This section details the experimental protocols for the most common ofloxacin sample preparation techniques and summarizes their performance in tabular format.

Protein Precipitation (PPT) for Biological Fluids

Protein precipitation is a straightforward technique widely used for the analysis of drugs in plasma, serum, and other biological fluids.[3][7][8][19][20] It involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to denature and precipitate proteins, which are then removed by centrifugation.[19][20]

-

Sample Collection: Collect blood samples and process them to obtain plasma or serum.

-

Aliquoting: Pipette a known volume of the plasma or serum sample (e.g., 200 µL) into a microcentrifuge tube.[5]

-

Addition of Internal Standard (IS): Spike the sample with a working solution of an appropriate internal standard (e.g., gatifloxacin, pipemidic acid) to correct for variability during sample processing and analysis.[3][7]

-

Precipitation: Add a precipitating agent, such as acetonitrile, typically in a 1:2 or 1:3 sample-to-precipitant volume ratio (e.g., 400 µL to 600 µL of acetonitrile).[3][5][7]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to 1 minute to ensure complete protein precipitation.[20][21]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[21]

-

Supernatant Collection: Carefully collect the supernatant containing ofloxacin and the internal standard.

-

Analysis: Inject a specific volume of the supernatant directly into the analytical instrument (e.g., HPLC, LC-MS/MS).[21]

Workflow for Protein Precipitation

Caption: Workflow of the Protein Precipitation method.

Table 1: Quantitative Data for Protein Precipitation of Ofloxacin

| Matrix | Precipitating Agent | Recovery (%) | Linearity Range (ng/mL) | LOQ (ng/mL) | Analytical Method | Reference |